![molecular formula C15H22N4O3 B2373054 6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-86-2](/img/structure/B2373054.png)
6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H22N4O3 and its molecular weight is 306.366. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, due to its complex structure, finds relevance in chemical synthesis and structural analysis research. It serves as a core structure or precursor for synthesizing polyfunctional fused heterocyclic compounds, showcasing a versatile approach to generating a variety of heterocyclic frameworks. These synthetic pathways often involve reactions with other heterocyclic amines or compounds to afford novel structures with potential pharmacological activities (Hassaneen et al., 2003; Hassaneen et al., 2003).
Antiviral Research
This compound and its derivatives have been explored for antiviral applications. For instance, certain derivatives were synthesized and evaluated for their antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), highlighting the compound's potential as a scaffold for developing antiviral agents (El-Etrawy & Abdel-Rahman, 2010).
Optical and Nonlinear Optical Applications
Research into the optical and nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives, which share structural similarities with the subject compound, underscores the potential for applications in optical device fabrication. These studies involve assessing the kinetic, thermal stability, and NLO characteristics of synthesized compounds, aiming to explore their suitability for NLO device applications (Mohan et al., 2020).
Drug Discovery and Biological Activities
In the realm of drug discovery, there's ongoing research into synthesizing and evaluating compounds for various biological activities, including antimicrobial and potential anticancer properties. The exploration of novel synthetic routes and the biological evaluation of these compounds contribute to identifying new therapeutic agents (Su et al., 1988; El‐Sayed et al., 2009).
Materials Science
The compound's framework is also of interest in materials science, particularly in the development of n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. This application leverages the compound's electron-deficient nature and planar structure, improving device performance through enhanced electron mobility and interfacial dipole moments (Hu et al., 2015).
properties
IUPAC Name |
6-ethyl-5-(1-methoxypropan-2-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-6-10-7-16-13-11(12(10)17-9(2)8-22-5)14(20)19(4)15(21)18(13)3/h7,9H,6,8H2,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLSDFHZFGYBJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC(C)COC)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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